

# Technical Guide: 4-Methoxybenzylamine-d3 (CAS: 2289707-21-5)

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## Compound of Interest

Compound Name: 4-Methoxybenzylamine-d3

Cat. No.: B12411704

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzylamine-d3**, a deuterated analog of 4-Methoxybenzylamine. This document consolidates available data on its properties, potential synthesis, and applications, particularly for professionals in research and drug development.

## Introduction

**4-Methoxybenzylamine-d3** is a stable isotope-labeled compound used primarily in analytical and research settings. The incorporation of three deuterium atoms into the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 4-Methoxybenzylamine. Deuteration can also influence the pharmacokinetic profile of a molecule, a principle known as the "deuterium effect," which is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.<sup>[1][2]</sup>

## Physicochemical Properties

Quantitative data for **4-Methoxybenzylamine-d3** is not readily available in public literature. The following tables summarize the known properties of the deuterated compound and the experimentally determined properties of its non-deuterated analog, 4-Methoxybenzylamine (CAS: 2393-23-9), which can serve as a reasonable estimate.

Table 1: Properties of **4-Methoxybenzylamine-d3**

Property	Value	Source
CAS Number	2289707-21-5	[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> D <sub>3</sub> NO	[2]
Molecular Weight	140.20 g/mol	[2]
Purity	≥98%	[3]

Table 2: Physical Properties of 4-Methoxybenzylamine (Non-deuterated)

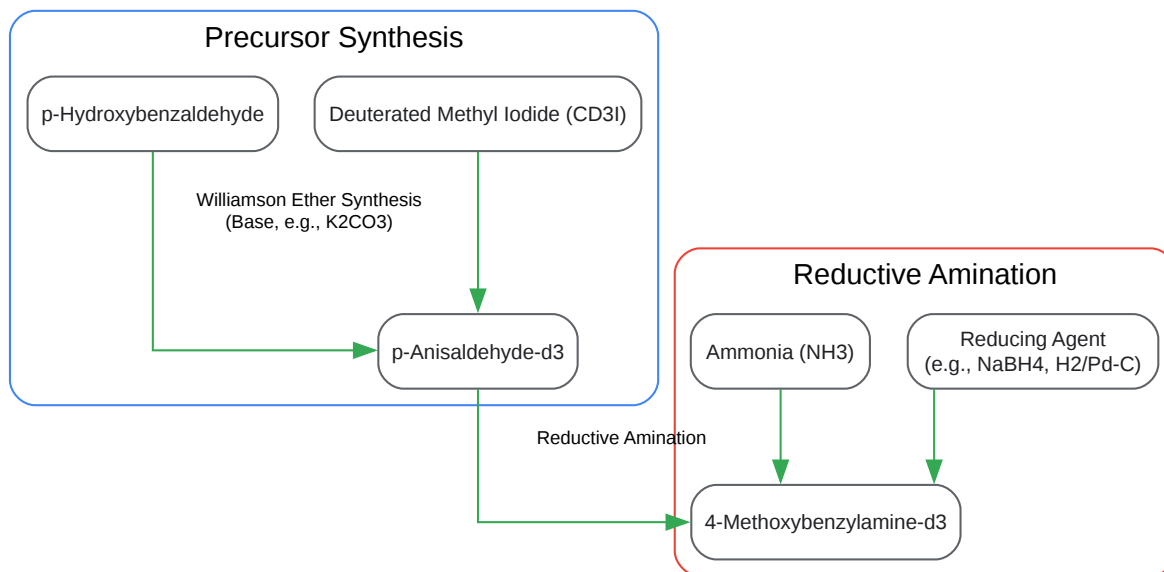
Property	Value	Source
Melting Point	-10 °C	[4][5]
Boiling Point	236-237 °C (lit.)	[4][5][6]
Density	1.05 g/mL at 25 °C (lit.)	[5][6]
Refractive Index	n <sub>20</sub> /D 1.546 (lit.)	[5][6]

## Synthesis

A specific, detailed synthesis protocol for **4-Methoxybenzylamine-d3** is not publicly documented. However, a plausible synthetic route can be adapted from established methods for the synthesis of 4-Methoxybenzylamine, utilizing a deuterated methylating agent. A common approach involves the reductive amination of p-anisaldehyde. To introduce the deuterium label, a deuterated methyl source would be required in the synthesis of the p-anisaldehyde precursor.

A potential synthetic workflow is outlined below:

## Potential Synthesis Workflow for 4-Methoxybenzylamine-d3



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A potential synthetic route to **4-Methoxybenzylamine-d3**.

## Experimental Protocol (Adapted from non-deuterated synthesis)

The following is a generalized protocol for the reductive amination of an aldehyde, which could be adapted for the synthesis of **4-Methoxybenzylamine-d3** from p-anisaldehyde-d3.

Materials:

- p-Anisaldehyde-d3
- Ammonia (solution in methanol or as a gas)
- Reducing agent (e.g., sodium borohydride, palladium on carbon with hydrogen gas)
- Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve p-anisaldehyde-d<sub>3</sub> in the chosen anhydrous solvent in the reaction vessel.
- Introduce ammonia into the solution. This can be done by adding a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture. This step forms the intermediate imine.
- Introduce the reducing agent.
  - If using sodium borohydride, add it portion-wise to the reaction mixture while stirring.
  - If using catalytic hydrogenation, add the Pd/C catalyst and place the reaction under a hydrogen atmosphere.
- Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, quench the reaction carefully (e.g., by adding water if sodium borohydride was used).
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
- Purify the crude product, if necessary, using a suitable method such as distillation or column chromatography.

## Applications in Research and Development

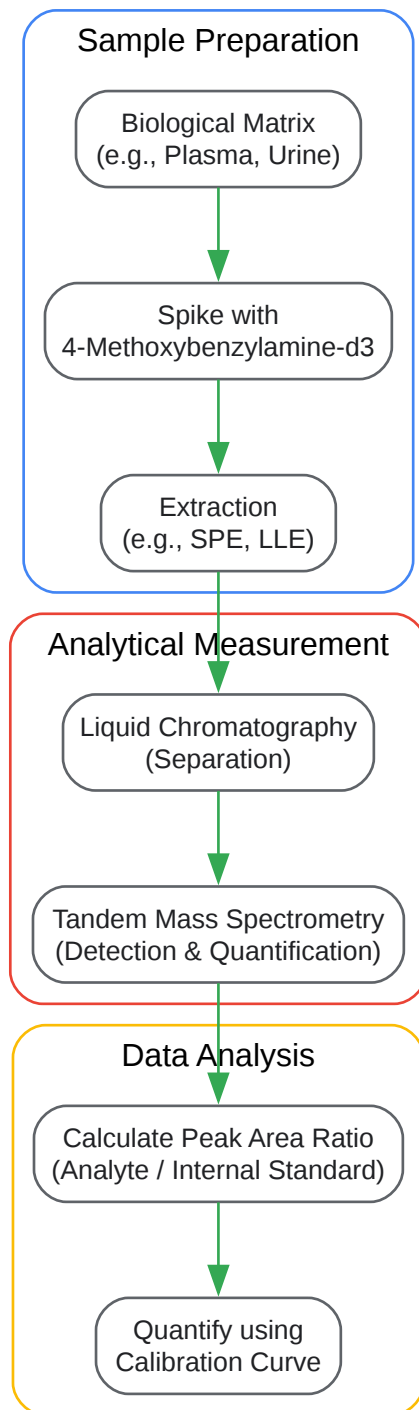
### Internal Standard for Quantitative Analysis

The primary application of **4-Methoxybenzylamine-d<sub>3</sub>** is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).<sup>[7]</sup> Due to

its similar chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and reliable quantification of 4-Methoxybenzylamine.

The workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below:

## Quantitative LC-MS/MS Workflow with Deuterated Internal Standard



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Workflow for LC-MS/MS analysis using a deuterated internal standard.

## Pharmacokinetic and Metabolism Studies

Deuteration of a drug molecule can alter its metabolic rate, a phenomenon known as the kinetic isotope effect.[8] Specifically, if the C-H bond cleavage is the rate-determining step in the metabolism of a compound, replacing hydrogen with deuterium (which forms a stronger bond) can slow down this process. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the metabolic pathways and the impact of metabolism on the drug's half-life, exposure, and clearance.[9] While 4-Methoxybenzylamine itself is not a therapeutic drug, studies with its deuterated form can serve as a model to understand the metabolic fate of similar chemical structures.

## Conclusion

**4-Methoxybenzylamine-d3** is a valuable tool for researchers and drug development professionals. Its primary utility as an internal standard in quantitative mass spectrometry ensures the accuracy and reliability of analytical data. Furthermore, its potential use in pharmacokinetic studies allows for the investigation of metabolic pathways and the effects of deuteration on drug metabolism. While specific experimental data for the deuterated compound is limited, the extensive information available for its non-deuterated analog provides a strong foundation for its synthesis and application.

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